molecular formula C17H20Cl2N2 B060513 1-(9H-fluoren-9-yl)piperazine Dihydrochloride CAS No. 175277-64-2

1-(9H-fluoren-9-yl)piperazine Dihydrochloride

Cat. No. B060513
CAS RN: 175277-64-2
M. Wt: 323.3 g/mol
InChI Key: SUASQIFMVLUTNH-UHFFFAOYSA-N
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Description

The study and development of fluoren-9-yl piperazine derivatives are significant in the field of medicinal chemistry and materials science due to their unique chemical structures and potential biological activities. These compounds, including "1-(9H-fluoren-9-yl)piperazine Dihydrochloride," are synthesized for various applications, including their potential as pharmaceutical agents and their use in chemical reactions that highlight their versatile chemical properties.

Synthesis Analysis

The synthesis of fluoren-9-yl piperazine derivatives often involves nucleophilic substitution reactions, starting from key precursors such as 1,6-Dihydro-3(2H)-thioxo-6-spiro-(9'-fluorene)-1,2,4-triazin-5(4H)-one. These methods allow for the introduction of the piperazine moiety into the fluorene scaffold, resulting in compounds with specific biological activities (Abdel-Rahman et al., 1994).

Molecular Structure Analysis

The molecular structure of fluoren-9-yl piperazine derivatives is characterized using spectroscopic techniques, including NMR and X-ray diffraction studies. These analyses reveal the presence of specific functional groups and the overall geometry of the compound, which are crucial for understanding its chemical reactivity and biological activity. For example, the crystal and molecular structure studies of similar piperazine derivatives provide insights into their three-dimensional architecture and intermolecular interactions (Sanjeevarayappa et al., 2015).

Chemical Reactions and Properties

Fluoren-9-yl piperazine compounds participate in various chemical reactions, highlighting their versatile chemical properties. These reactions include electrophilic substitution, nucleophilic addition, and complex formation with metals. The reactivity of these compounds is influenced by the presence of the fluorene and piperazine moieties, which can lead to the formation of novel complexes with interesting luminescent properties (Vicente et al., 2004).

Scientific Research Applications

Piperazine Derivatives in Therapeutic Use

Piperazine, a six-membered nitrogen-containing heterocycle, is fundamental in the rational design of drugs. It is a core structure in various drugs with therapeutic uses including antipsychotic, antihistamine, antianginal, antidepressant, anticancer, antiviral, cardio protectors, anti-inflammatory, and imaging agents. The substitution pattern on the piperazine nucleus significantly impacts the medicinal potential of the resultant molecules, suggesting its flexibility as a building block for drug discovery (Rathi et al., 2016).

Anti-mycobacterial Activity

Piperazine and its analogues have been recognized for their potent activity against Mycobacterium tuberculosis, including multidrug-resistant (MDR) and extremely drug-resistant (XDR) strains. This highlights the scaffold's versatility and importance in developing safer, selective, and cost-effective anti-mycobacterial agents. The design, rationale, and structure-activity relationship (SAR) of piperazine-based anti-TB molecules are critical for medicinal chemists aiming to exploit these strategies for novel therapeutics (Girase et al., 2020).

Pharmacological Profiles

Piperazine derivatives exhibit a broad spectrum of pharmacological applications. Recent developments in synthesizing piperazine and morpholine analogues have unveiled their potent activities across various therapeutic areas, including their role in antidepressants, showcasing the significance of the piperazine moiety in the development of novel antidepressants and its involvement in specific binding conformations of these agents (Mohammed et al., 2015; Kumar et al., 2021).

Drug Metabolism Insights

The metabolism of arylpiperazine derivatives, including their systemic metabolism and N-dealkylation, provides essential insights into the pharmacological actions and potential therapeutic applications of piperazine derivatives. These derivatives are known for their serotonin receptor-related effects, highlighting the importance of understanding their metabolism for clinical applications (Caccia, 2007).

Antimicrobial Potentials

Piperazine derivatives have demonstrated diverse biological activities, including significant antimicrobial properties. These compounds are crucial in the ongoing development of novel antimicrobial agents, with modifications in the piperazine ring enhancing efficacy, potency, and reduced toxicity. This versatility underscores the importance of piperazine derivatives in addressing the challenge of drug-resistant pathogens (Patel et al., 2022).

Mechanism of Action

While the specific mechanism of action for 1-(9H-fluoren-9-yl)piperazine Dihydrochloride is not available, it’s worth noting that piperazine, a similar compound, is a GABA receptor agonist. Piperzine binds directly and selectively to muscle membrane GABA receptors, presumably causing hyperpolarization of nerve endings, resulting in flaccid paralysis of the worm .

properties

IUPAC Name

1-(9H-fluoren-9-yl)piperazine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N2.2ClH/c1-3-7-15-13(5-1)14-6-2-4-8-16(14)17(15)19-11-9-18-10-12-19;;/h1-8,17-18H,9-12H2;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SUASQIFMVLUTNH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)C2C3=CC=CC=C3C4=CC=CC=C24.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20Cl2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50372603
Record name 1-(9H-fluoren-9-yl)piperazine Dihydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50372603
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

323.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

175277-64-2
Record name 1-(9H-fluoren-9-yl)piperazine Dihydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50372603
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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